![molecular formula C17H14N4O2S B5759765 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5759765.png)
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as BMTB, is a chemical compound that has been studied for its potential use in various scientific research applications. BMTB is a member of the thiadiazole family of compounds, which have been found to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of CK2. By inhibiting CK2, 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may be able to disrupt cellular processes that rely on CK2 activity, such as cell growth and proliferation. 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may also induce cell death through apoptosis, a programmed cell death process that is often dysregulated in cancer cells.
Biochemical and physiological effects:
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis, and inhibition of cancer cell growth. 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study as a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways or processes.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives with improved potency and selectivity for CK2 inhibition. Another area of interest is the study of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in combination with other anticancer agents to determine if it has synergistic effects. Additionally, further studies are needed to determine the exact mechanism of action of 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and its potential use in other scientific research applications beyond cancer treatment.
Synthesemethoden
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzoyl chloride, followed by the reaction of the resulting benzoyl derivative with 3-aminobenzamide. The final product is obtained through purification and characterization.
Wissenschaftliche Forschungsanwendungen
3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the protein kinase CK2 and as a potential anticancer agent. CK2 is a protein kinase that is involved in many cellular processes, including cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic benefits in cancer treatment. 3-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to exhibit anticancer activity in vitro and in vivo, making it a promising candidate for further study.
Eigenschaften
IUPAC Name |
3-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-11-20-21-17(24-11)19-16(23)13-8-5-9-14(10-13)18-15(22)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHADDOBJLABPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.